molecular formula C10H13FN2O B6228445 6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide CAS No. 1341773-18-9

6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide

Katalognummer: B6228445
CAS-Nummer: 1341773-18-9
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: JCTIHHXCCASSJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . This compound is part of the pyridine carboxamide family and features a fluorine atom at the 6th position of the pyridine ring, as well as an N-(2-methylpropyl) substituent at the 3-carboxamide position. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields .

Analyse Chemischer Reaktionen

Types of Reactions

6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-chloro-N-(2-methylpropyl)pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    6-bromo-N-(2-methylpropyl)pyridine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    6-iodo-N-(2-methylpropyl)pyridine-3-carboxamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its halogenated analogs. These properties make it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

1341773-18-9

Molekularformel

C10H13FN2O

Molekulargewicht

196.22 g/mol

IUPAC-Name

6-fluoro-N-(2-methylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H13FN2O/c1-7(2)5-13-10(14)8-3-4-9(11)12-6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI-Schlüssel

JCTIHHXCCASSJX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=O)C1=CN=C(C=C1)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.